1-(1,2-Dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(1,2-Dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine-2-one derivative featuring a fused dihydroacenaphthylene substituent at the 5-position of the pyrrolidine ring. This compound belongs to a broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives, which are characterized by a five-membered lactam ring and a carboxylic acid group.
Properties
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-15-8-12(17(20)21)9-18(15)14-7-6-11-5-4-10-2-1-3-13(14)16(10)11/h1-3,6-7,12H,4-5,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGPHPHSFHSBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N4CC(CC4=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,2-Dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C₁₇H₁₅NO₃
- CAS Number : 510737-50-5
- MDL Number : MFCD03719794
- Hazard Classification : Irritant
Anticancer Activity
Research has indicated that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit significant anticancer activity. A notable study demonstrated that various substituted derivatives showed structure-dependent effects on cancer cell viability, particularly in A549 human lung adenocarcinoma cells. The following data summarizes key findings:
| Compound | Viability Reduction (%) | Statistical Significance |
|---|---|---|
| Base Compound | 63.4% | p < 0.05 |
| 3,5-Dichloro Derivative | 21.2% | p < 0.0001 |
| Esterified Compound | 71.3% | Not significant |
| Further Modified Derivative | 38.3% | p < 0.001 |
These results indicate that specific substitutions enhance the anticancer efficacy of the compound, suggesting a potential pathway for drug development targeting non-small cell lung cancer.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various Gram-positive bacteria and fungi. In vitro studies have shown its effectiveness against multidrug-resistant strains, which are critical in addressing public health challenges related to antibiotic resistance. The following pathogens were tested:
- Staphylococcus aureus
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Candida auris
The Minimum Inhibitory Concentration (MIC) values for these pathogens were determined using broth microdilution techniques, revealing varying degrees of susceptibility to the compound and its derivatives.
The biological activity of 1-(1,2-Dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxylic acid is believed to be mediated through several mechanisms:
- Nrf2 Activation : Some derivatives have been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .
- Cytotoxicity Induction : The compound induces cytotoxic effects in cancer cells by disrupting cellular homeostasis and promoting apoptosis .
- Antimicrobial Action : The structural components of the compound interact with bacterial cell membranes, leading to increased permeability and cell death.
Case Studies
A series of case studies have highlighted the potential therapeutic applications of this compound:
- In Vitro Studies : In one study, the compound was tested against A549 cells and demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Screening : Another study focused on its antimicrobial properties against resistant strains of bacteria and fungi, showing promising results that warrant further investigation into its clinical applicability.
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
- Substituents : Chlorine and hydroxyl groups on the phenyl ring, with additional heterocyclic moieties (e.g., thiazole, triazole) at the 4-position of the pyrrolidine ring.
- Key Findings :
- Antioxidant Activity : Compounds such as 1-(5-chloro-2-hydroxyphenyl)-4-(5-thiazole-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidine-2-one exhibited 1.5× higher DPPH radical scavenging activity than ascorbic acid .
- Synthesis : Derivatives are synthesized via reactions with hydrazine, carbon disulfide, or heterocyclic coupling agents, yielding products with melting points ranging from 127°C to 263°C .
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
- Substituents : Dichloro and hydroxyl groups on the phenyl ring.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Substituents : Carboxylic acid group on the phenyl ring.
- Key Findings: Structural data and synthesis methods are noted, but biological activities remain uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
